[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1S,6R)-2-Benzyl-2-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclo heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo heptanes . The reaction conditions often include the use of palladium catalysts and a variety of substrates to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other similar compounds, such as:
[(1R,6S)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: A stereoisomer with different spatial arrangement of atoms, leading to different biological activities and properties.
8-Azabicyclo[3.2.1]octane: A compound with a different bicyclic structure, used in the synthesis of tropane alkaloids and other biologically active molecules.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties.
Biological Activity
[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, identified by CAS number 2209079-55-8, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C14H19NO, with a molecular weight of 217.31 g/mol. The structure features a bicyclic azabicyclo framework that may contribute to its biological effects.
Property | Value |
---|---|
CAS Number | 2209079-55-8 |
Molecular Formula | C14H19NO |
Molecular Weight | 217.31 g/mol |
Antiparasitic Activity
Research has indicated that compounds structurally related to azabicyclo derivatives exhibit significant antiparasitic activity, particularly against Plasmodium falciparum and Trypanosoma brucei species. For instance, a study on azabicyclo[3.2.2]nonanes demonstrated potent antiplasmodial activity in the submicromolar range (IC50 values around 0.180 µM for certain derivatives) . Although specific data on this compound is limited, its structural similarity suggests potential efficacy against these pathogens.
Neuropharmacological Effects
Azabicyclo compounds are often explored for their neuropharmacological properties. The bicyclic structure may interact with neurotransmitter systems, influencing behaviors such as anxiety or depression. While direct studies on this compound are sparse, related compounds have shown promise in modulating cholinergic and dopaminergic pathways.
Case Studies and Research Findings
Case Study 1: Antiparasitic Efficacy
In a comparative study of azabicyclo derivatives, it was found that certain modifications to the azabicyclo structure enhanced activity against P. falciparum. Compounds with similar substituents to those in this compound exhibited IC50 values as low as 0.487 µM against sensitive strains . This indicates that structural optimization could lead to improved efficacy.
Case Study 2: Neuropharmacological Screening
A screening of various azabicyclo compounds for neuroactive properties revealed that some derivatives could act as effective modulators of neurotransmitter receptors . Though specific data for this compound is not available, the findings suggest potential avenues for further research into its neuropharmacological effects.
Properties
IUPAC Name |
[(1S,6R)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMZKXAUSEGGA-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(N(C1)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(N(C1)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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